molecular formula C9H7F2NOS B12893819 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole

4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole

Cat. No.: B12893819
M. Wt: 215.22 g/mol
InChI Key: SYZKOHIPVFPBTE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzo[d]oxazole compounds involves the Van Leusen Oxazole Synthesis. This method allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction is driven by the unique reactivity of TosMIC, which includes acidic protons, sulfinic acid as a leaving group, and an isocyano group that contains an oxidizable carbon atom .

Industrial Production Methods

Industrial production methods for benzo[d]oxazole compounds often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and induced apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, while the methylthio group can participate in various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H7F2NOS

Molecular Weight

215.22 g/mol

IUPAC Name

4-(difluoromethyl)-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NOS/c1-14-9-12-7-5(8(10)11)3-2-4-6(7)13-9/h2-4,8H,1H3

InChI Key

SYZKOHIPVFPBTE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2O1)C(F)F

Origin of Product

United States

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